molecular formula C5H10O2 B6250178 [(2S)-3,3-dimethyloxiran-2-yl]methanol CAS No. 116347-29-6

[(2S)-3,3-dimethyloxiran-2-yl]methanol

Cat. No.: B6250178
CAS No.: 116347-29-6
M. Wt: 102.1
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Description

[(2S)-3,3-dimethyloxiran-2-yl]methanol is an organic compound with the molecular formula C5H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether. The oxirane ring is substituted with two methyl groups at the 3-position and a hydroxymethyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3,3-dimethyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to produce enantiomerically pure epoxides. The reaction involves the use of tert-butyl hydroperoxide and titanium isopropoxide in the presence of a chiral ligand. The starting material for this synthesis is often a suitable allylic alcohol, which undergoes epoxidation to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient conversion of starting materials to the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products are diols.

    Substitution: The major products are various substituted alcohols and ethers.

Scientific Research Applications

[(2S)-3,3-dimethyloxiran-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [(2S)-3,3-dimethyloxiran-2-yl]methanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

[(2S)-3,3-dimethyloxiran-2-yl]methanol can be compared with other similar compounds, such as:

    (S)-Oxiran-2-ylmethanol: This compound lacks the two methyl groups at the 3-position, making it less sterically hindered and potentially more reactive in certain reactions.

    ®-3,3-dimethyloxiran-2-yl]methanol: The enantiomer of the compound , which has different chiral properties and may exhibit different reactivity and biological activity.

    (2S)-3,3-dimethyloxirane: This compound lacks the hydroxymethyl group, making it less polar and potentially less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of an epoxide ring with a hydroxymethyl group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

116347-29-6

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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